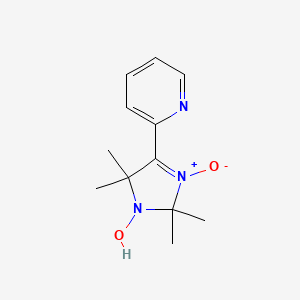
N-(2,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DAPS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of DAPS is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is involved in tumor growth and metastasis. DAPS has been found to selectively inhibit CA IX, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
DAPS has been found to have various biochemical and physiological effects. Studies have shown that DAPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DAPS has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, DAPS has been found to have anti-inflammatory activity, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DAPS is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Additionally, DAPS is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of DAPS is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of DAPS and its potential side effects.
Direcciones Futuras
There are several future directions for the research on DAPS. One of the areas of interest is the development of DAPS analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of DAPS and its potential side effects. Another area of interest is the development of DAPS-based drug delivery systems for targeted cancer therapy. Overall, the research on DAPS has the potential to lead to the development of novel cancer therapies with improved efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of DAPS involves the reaction of 2,4-dimethoxyaniline with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
DAPS has been found to have various applications in scientific research. One of the major applications of DAPS is in the field of cancer research. Studies have shown that DAPS has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DAPS has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-14-7-10-16(17(12-14)25-2)19-26(22,23)15-8-5-13(6-9-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJNVRRRFGECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)


![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)



![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)